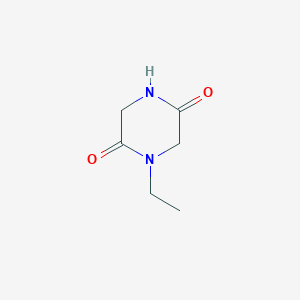

1-Ethylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

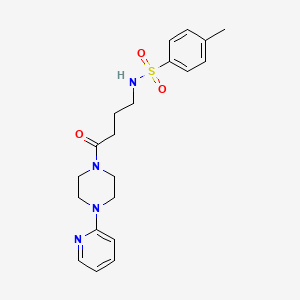

1-Ethylpiperazine-2,5-dione is a chemical compound with the formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethylpiperazine-2,5-dione, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethylpiperazine-2,5-dione consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

1-Ethylpiperazine-2,5-dione is a powder with a melting point of 172-173°C . It has a molecular weight of 142.16 g/mol .Aplicaciones Científicas De Investigación

Versatile Organic Substrates

1-Ethylpiperazine-2,5-dione derivatives, such as 3-Ylidenepiperazine-2,5-diones, have been identified as versatile organic substrates. They are noted for their ability to undergo addition reactions to the C–C double bond by various agents, leading to the synthesis of natural products and analogs. These derivatives can also act as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Influence on Receptor Affinity

Research on the influence of an ethylene spacer in arylpiperazine derivatives of amides with N-acylated amino acids and pyrrolidine-2,5-diones has been conducted. These studies revealed that receptor affinity, particularly for 5-HT(1A) and 5-HT(2A) receptors, can be affected by the length of the alkyl chain in these compounds (Zajdel et al., 2009).

Biological Activities of Optical Isomers

The biological activities of the enantiomers of 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione have been investigated, emphasizing the correlation between biological activity and chirality. These studies are important for understanding the bioactive potential of such compounds (Hurne et al., 1997).

Synthesis and Spectroscopic Properties

Research on the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones demonstrates the potential for generating compounds with unique properties, useful in various scientific applications (Akiyama et al., 1989).

Electrochemical Study

An electrochemical study of 3,6-epidithiopiperazine-2,5-diones (ETPs), including gliotoxin and synthetic analogues, provides insights into the biological actions of these compounds, highlighting their potential applications in various scientific research areas (Chai et al., 1999).

Alkoxycarbonyl and Hydroxymethyl Derivatives

Alkoxycarbonylpiperazine-2,5-diones have been identified as versatile precursors for α-functionalisation, offering a pathway for modifying the carbon framework of piperazine-2,5-diones. This research opens up possibilities for creating a variety of derivatives with specific properties (Chai et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

1-ethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZGYSOTGISDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)